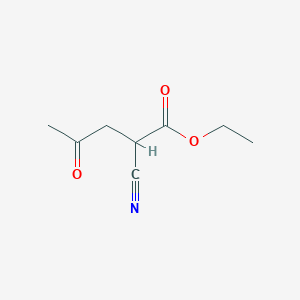![molecular formula C13H17NO2 B13799741 N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide](/img/structure/B13799741.png)
N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide is an organic compound with the molecular formula C13H17NO2 It is a derivative of acetamide and features a 4-methylphenyl group attached to a 4-oxobutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide typically involves the reaction of 4-methylbenzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which is then reacted with butylamine to yield the final product. The reaction conditions generally include heating the mixture to around 50°C and maintaining vigorous stirring to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction times can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 4-(4-Methylphenyl)-4-oxobutyric acid.
Reduction: 4-(4-Methylphenyl)-4-hydroxybutylacetamide.
Substitution: Various substituted amides depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methylphenyl)acetamide: Lacks the 4-oxobutyl chain, making it less versatile in certain reactions.
4-(4-Methylphenyl)-4-oxobutyric acid: Contains a carboxylic acid group instead of an amide group, leading to different chemical properties and reactivity.
N-(4-Methylphenyl)-4-hydroxybutylacetamide: Formed by the reduction of N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide, featuring a hydroxyl group instead of a ketone
Uniqueness
This compound is unique due to its combination of a 4-methylphenyl group and a 4-oxobutyl chain, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
N-[4-(4-methylphenyl)-4-oxobutyl]acetamide |
InChI |
InChI=1S/C13H17NO2/c1-10-5-7-12(8-6-10)13(16)4-3-9-14-11(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
MYJDSUWALJUANG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CCCNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



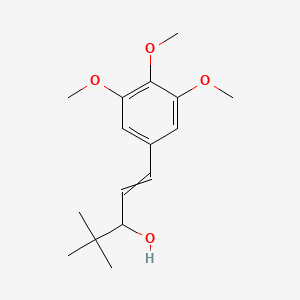
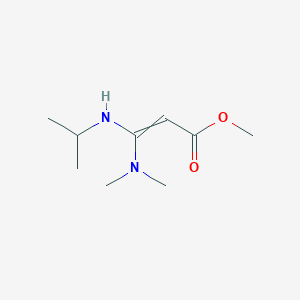
![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13799678.png)

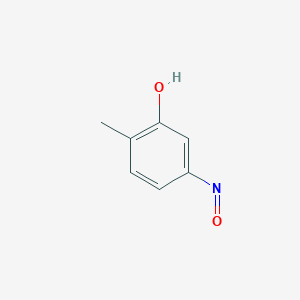
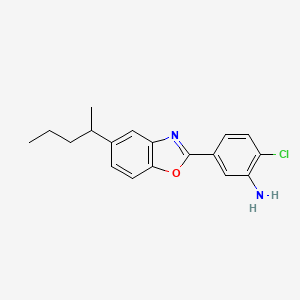
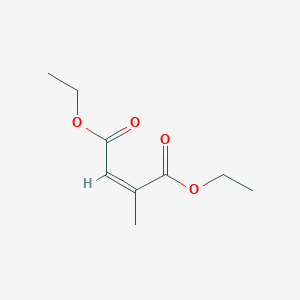
![5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13799697.png)

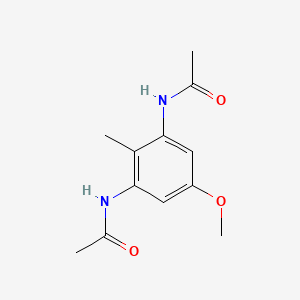
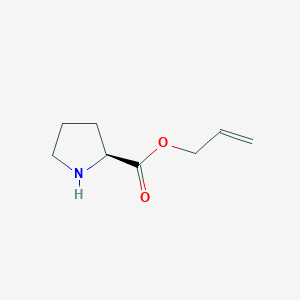
![Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate](/img/structure/B13799727.png)
